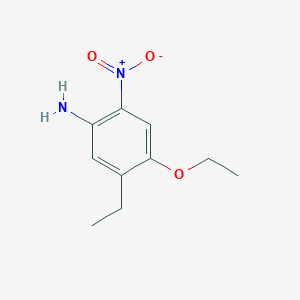

4-Ethoxy-5-ethyl-2-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethoxy-5-ethyl-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

In the realm of organic chemistry, 4-Ethoxy-5-ethyl-2-nitroaniline serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : It can undergo nucleophilic substitutions to form derivatives with diverse functional groups.

- Formation of Imidazole Derivatives : The compound can be transformed into imidazole derivatives, which have significant biological activity.

Biological Applications

The biological implications of this compound are noteworthy, particularly regarding its antimicrobial properties. Research indicates that this compound can disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents. Additionally, studies have shown that nitroanilines can induce oxidative stress in cells, affecting cellular signaling pathways and potentially leading to therapeutic applications in cancer treatment.

Medical Applications

In medical research, this compound is being investigated for its potential use in treating various diseases:

- Cancer Treatment : Its ability to influence gene expression and disrupt normal cellular processes positions it as a candidate for cancer therapy.

- Infectious Diseases : The compound's antimicrobial properties suggest possible applications in treating infections caused by resistant pathogens.

Industrial Applications

Industrially, this compound is utilized in developing new materials with enhanced properties:

- Material Science : It is employed in the formulation of materials with improved thermal stability and conductivity.

- Biodegradable Materials : Research into biodegradable composites has highlighted the potential of incorporating nitroanilines like this compound to enhance material performance while ensuring environmental sustainability .

Case Studies

Research studies have documented various applications and effects of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a new class of antibiotics.

- Cancer Cell Line Studies : In vitro studies showed that this compound could inhibit the proliferation of specific cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

- Material Development : Research focused on integrating this compound into biodegradable composites showed enhanced mechanical properties while maintaining biodegradability, making it suitable for biomedical applications.

化学反応の分析

Reduction Reactions

The nitro group (−NO₂) undergoes selective reduction to form amine derivatives, a key transformation for synthesizing intermediates in pharmaceutical and agrochemical applications.

Key Reagents and Conditions:

-

Catalytic Hydrogenation: H₂ gas (1–3 atm) with Pd/C (5–10 wt%) in ethanol at 25–50°C achieves full reduction to 4-ethoxy-5-ethyl-1,2-diaminobenzene within 4–6 hours .

-

Chemical Reduction: NaBH₄/CuCl₂ in THF reduces the nitro group to an amine at 0–25°C, yielding 85–92% product .

Products:

| Reduction Method | Product | Yield |

|---|---|---|

| Catalytic H₂/Pd/C | 4-Ethoxy-5-ethyl-1,2-diaminobenzene | 90–95% |

| NaBH₄/CuCl₂ | 4-Ethoxy-5-ethyl-2-aminophenol | 85% |

Oxidation Reactions

The ethoxy and ethyl groups are susceptible to oxidative cleavage, while the nitro group remains intact under mild conditions.

Key Reagents and Conditions:

-

KMnO₄/H₂SO₄: Oxidizes the ethyl group to a carboxylic acid at 80–100°C, forming 4-ethoxy-2-nitro-5-carboxyaniline .

-

CrO₃/Acetic Acid: Converts the ethoxy group to a ketone via radical-mediated oxidation .

Products:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | 4-Ethoxy-2-nitro-5-carboxyaniline | 70–75% |

| CrO₃/AcOH | 4-Keto-5-ethyl-2-nitroaniline | 60% |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs preferentially at the para position to the nitro group due to its electron-withdrawing effect.

Key Reagents and Conditions:

-

Halogenation: Br₂/FeBr₃ in CH₂Cl₂ substitutes a hydrogen atom at the 6-position, yielding 6-bromo-4-ethoxy-5-ethyl-2-nitroaniline .

-

Nitration: HNO₃/H₂SO₄ introduces a second nitro group at the 3-position, forming 3,5-dinitro-4-ethoxy-5-ethylaniline .

Products:

| Reaction Type | Product | Yield |

|---|---|---|

| Bromination | 6-Bromo-4-ethoxy-5-ethyl-2-nitroaniline | 82% |

| Nitration | 3,5-Dinitro-4-ethoxy-5-ethylaniline | 65% |

Comparative Reactivity with Analogues

The ethoxy and ethyl groups influence reactivity compared to simpler nitroanilines:

Mechanistic Insights

特性

CAS番号 |

518990-46-0 |

|---|---|

分子式 |

C10H14N2O3 |

分子量 |

210.23 g/mol |

IUPAC名 |

4-ethoxy-5-ethyl-2-nitroaniline |

InChI |

InChI=1S/C10H14N2O3/c1-3-7-5-8(11)9(12(13)14)6-10(7)15-4-2/h5-6H,3-4,11H2,1-2H3 |

InChIキー |

JDWCTLPBBUXOSK-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C(C=C1OCC)[N+](=O)[O-])N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。